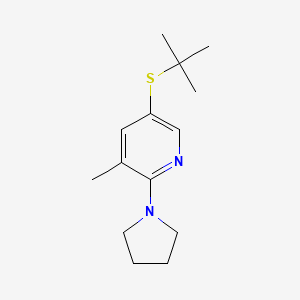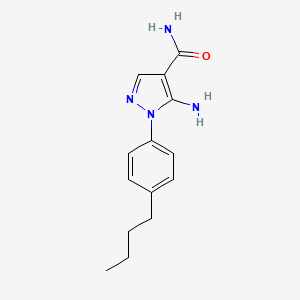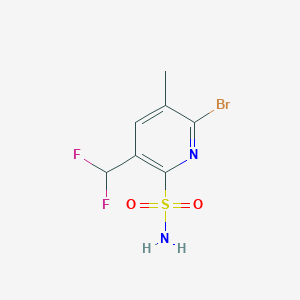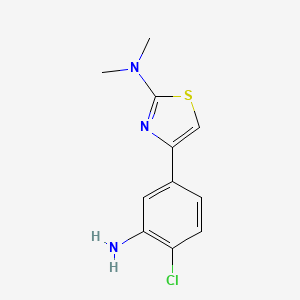![molecular formula C10H8N2O3 B11790026 4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with a benzo[d][1,3]dioxole derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoquinone derivative, while reduction could produce a dihydro derivative.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Similar in structure but contains a thiazole ring instead of a pyrazole ring.
1,3-Benzodioxole derivatives: Compounds with the benzo[d][1,3]dioxole moiety but different substituents.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yloxy)-1H-pyrazole |
InChI |
InChI=1S/C10H8N2O3/c1-2-9-10(14-6-13-9)3-7(1)15-8-4-11-12-5-8/h1-5H,6H2,(H,11,12) |
InChI-Schlüssel |
ZNGIQVZBMWZCEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)


![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)



![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)





![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)
